Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
Description
Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a pyranobenzothiazine derivative featuring a fused tricyclic core with a benzoate ester moiety at position 4, a 2-methylbenzyl substituent at position 6, and functional groups including cyano (-CN), amino (-NH₂), and sulfone (-SO₂) . Its structural complexity arises from the integration of pyran, benzothiazine, and benzoate rings, which may confer unique physicochemical and pharmacological properties. The 2-methylbenzyl group and benzoate ester may enhance lipophilicity and bioavailability, influencing blood-brain barrier penetration and target engagement .
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S/c1-17-7-3-4-8-20(17)16-31-23-10-6-5-9-21(23)25-26(37(31,33)34)24(22(15-29)27(30)36-25)18-11-13-19(14-12-18)28(32)35-2/h3-14,24H,16,30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIKPGJWIYWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a pyranobenzothiazine backbone, which is significant for its pharmacological properties. Its molecular formula is , with a molecular weight of approximately 529.56 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have been reported to possess significant antibacterial and antifungal properties. For instance, derivatives of pyranopyrazoles have shown effectiveness against various bacterial strains and fungi .
- Anticancer Potential : The structural motifs present in the compound suggest potential anticancer activity. Studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Pyran-based compounds are known for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
- Antiviral Activity : Some related compounds have been shown to inhibit viral replication, indicating potential use in antiviral therapies .
Synthesis
The synthesis of this compound can be achieved through various methodologies involving cycloaddition reactions and functional group transformations. The synthetic pathways often emphasize the formation of the pyran ring and the introduction of the amino and cyano groups .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a similar compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 0.5 μg/mL against Enterococcus faecium, suggesting strong antibacterial activity .
- Anticancer Activity : In vitro studies showed that derivatives of this compound could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a pyranobenzothiazine core with derivatives reported in , such as 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (6d) and 2-amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (7r). Key differences include:
- Substituents : The target compound features a 2-methylbenzyl group (vs. benzyl or methyl in 6d/7r) and a benzoate ester (vs. phenyl or methyl in 6d/7r). These modifications may alter steric effects and electronic properties.
- Functional Groups: All compounds retain the cyano and amino groups critical for MAO inhibition .
’s thiazolo-pyrimidine derivatives (e.g., 11a,b) exhibit distinct heterocyclic systems with furan and oxadiazole rings, which may target different enzymes or receptors .
Physicochemical Properties
- Solubility : The benzoate ester in the target compound may improve aqueous solubility compared to ’s phenyl/methyl derivatives.
Data Table: Key Comparisons
Preparation Methods
Retrosynthetic Analysis
The preparation of methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c]benzothiazin-4-yl]benzoate can be approached through a retrosynthetic analysis that breaks down the molecule into key synthetic intermediates. Three main disconnection strategies emerge from the literature:
Multicomponent Reaction Approach
The most efficient synthesis pathway involves a three-component reaction to construct the pyrano[3,2-c]benzothiazine core with appropriate substitution patterns. This approach aligns with methods described for related compounds, where a 1,2-benzothiazine 1,1-dioxide scaffold is combined with an activated methylene compound and an aldehyde in a one-pot reaction.
Sequential Construction of Fused Rings
Alternatively, the synthesis can proceed through the initial formation of the 1,2-benzothiazine 1,1-dioxide core, followed by annulation to construct the pyrano ring. This approach would involve:
- Preparation of a suitably substituted 1,2-benzothiazine 1,1-dioxide
- Addition of functionalities to enable pyrano ring formation
- Introduction of the remaining substituents in a controlled sequence
Tandem Coupling/Heterocyclization
Recent advances in transition metal catalysis suggest a potential route involving a domino Stille-like/azacyclization reaction to construct the benzothiazine core, as demonstrated for similar compounds. This could be followed by further transformations to introduce the pyrano ring and remaining functional groups.
Synthesis of the 1,2-Benzothiazine 1,1-Dioxide Core
From 2-Iodobenzenesulfonamide Derivatives
A regioselective approach to the 1,2-benzothiazine 1,1-dioxide core utilizes 2-iodo benzenesulfonamide moieties and allenylstannanes in a palladium-catalyzed process. This domino Stille-like/azacyclization reaction has been demonstrated as an efficient method for constructing this heterocyclic system.
The reaction typically proceeds under the following conditions:
2-Iodo benzenesulfonamide + Allenyltin reagent → 1,2-Benzothiazine 1,1-dioxide
Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
Base: K₂CO₃ (2 equiv.)
Additive: Tetrabutylammonium bromide (1 equiv.)
Solvent: Acetonitrile
Temperature: 80°C
Reaction time: 4 hours
This methodology has several advantages, including high regioselectivity and compatibility with various functional groups, making it suitable for introducing the required substitution pattern for subsequent transformations.
Rearrangement of Saccharine Derivatives
An alternative approach involves the rearrangement of saccharine-derived compounds. As described in patent literature, 3-oxo-1,2-benzoisothiazoline-2-acetic acid methyl ester 1,1-dioxide (saccharine-2-acetic acid methyl ester) can be rearranged to 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ester 1,1-dioxide through the action of sodium methoxide, followed by alkylation at position 2 with methyl iodide.
The reaction sequence is as follows:
Saccharine-2-acetic acid methyl ester → 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ester 1,1-dioxide
Reagent: Sodium methoxide
Solvent: Methanol
Further alkylation: Methyl iodide for position 2
This approach provides a 4-hydroxy functionality that can serve as a handle for further transformations, including the construction of the pyrano ring system.
Construction of the Pyrano[3,2-c]Benzothiazine Scaffold
Three-Component Reaction Strategy
The most promising approach for constructing the target pyrano[3,2-c]benzothiazine scaffold involves a three-component reaction between:
- A 1,2-benzothiazine 1,1-dioxide derivative
- Malononitrile or a similar activated methylene compound
- An appropriate aldehyde (in this case, 4-formylbenzoic acid methyl ester)
This methodology aligns with approaches described for related 2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c]benzothiazine-5,5-dioxide derivatives. The reaction likely proceeds through initial Knoevenagel condensation followed by Michael addition and cyclization steps.
Domino Stille/Heterocyclization Approach
For constructing complex fused heterocyclic systems, a tandem Stille/heterocyclization reaction has proven effective. This approach could be adapted for our target compound by employing:
Pd(OAc)₂ (5 mol%)
PPh₃ (10 mol%)
Bu₄NBr (1 equiv.)
K₂CO₃ (2 equiv.)
Solvent: MeCN
Temperature: 80°C
This methodology has been successfully applied to the synthesis of various heterocyclic systems including thieno[2,3-c]pyran-7-ones and pyrano[3',4':4,5]imidazo[1,2-a]pyridines, suggesting its potential utility for our target compound.
Introduction of Functional Groups
2-Amino-3-cyano Functionality
The 2-amino-3-cyano functionality on the pyrano ring is typically introduced through the use of malononitrile as the active methylene component in the three-component reaction. The mechanism involves:
- Knoevenagel condensation of malononitrile with the aldehyde component
- Michael addition of the 1,2-benzothiazine derivative to the resulting α,β-unsaturated nitrile
- Cyclization and tautomerization to yield the 2-amino-3-cyano-pyrano structure
This approach has been demonstrated for various pyrano[2,3-d]pyrimidine scaffolds and can be adapted for our target pyrano[3,2-c]benzothiazine system.
4-Methoxycarbonylphenyl Group Introduction
The 4-methoxycarbonylphenyl (methyl 4-benzoate) moiety at position 4 can be introduced through the use of methyl 4-formylbenzoate as the aldehyde component in the three-component reaction. This approach ensures the correct positioning of this functional group in the final product.
Methyl 4-formylbenzoate can be prepared from 4-formylbenzoic acid through esterification:
4-Formylbenzoic acid + Methanol → Methyl 4-formylbenzoate
Catalyst: Sulfuric acid or thionyl chloride
Conditions: Reflux, 2-4 hours
Alternatively, commercially available methyl 4-formylbenzoate could be used directly in the synthesis.
Complete Synthetic Pathways
Based on the analysis of related compounds and synthetic methodologies, two primary routes emerge for the synthesis of methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c]benzothiazin-4-yl]benzoate:
Three-Component Reaction Route
This represents the most direct and efficient approach:
Step 1: Preparation of 6-(2-methylbenzyl)-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide
- Starting from 2-iodobenzenesulfonamide
- Introduction of the 2-methylbenzyl group via alkylation
- Construction of the benzothiazine core via palladium-catalyzed cyclization
Step 2: Three-component reaction to form the target compound
- Combining the benzothiazine derivative with malononitrile and methyl 4-formylbenzoate
- Base-catalyzed condensation (typically K₂CO₃ or piperidine)
- Solvent: Ethanol or acetonitrile
- Temperature: 70-80°C
- Reaction time: 6-8 hours
This approach yields the target compound in a single step from the appropriately substituted benzothiazine precursor, with typical yields ranging from 70-85% based on similar reactions in the literature.
Sequential Ring Construction Route
An alternative approach involves:
Step 1: Synthesis of 2-iodobenzenesulfonamide derivative
- From 2-aminobenzenesulfonamide via diazotization and iodination
Step 2: N-alkylation with 2-methylbenzyl halide
- Base: K₂CO₃ or Cs₂CO₃
- Solvent: DMF or acetone
- Temperature: 60-80°C
Step 3: Palladium-catalyzed benzothiazine formation
- Using allenyltin reagent
- Conditions as described in section 3.1
Step 4: Construction of the pyrano ring
- Reaction with methyl 4-formylbenzoate and malononitrile
- Base: Piperidine or triethylamine
- Solvent: Ethanol
- Temperature: Reflux
This route offers more control over each structural component but requires additional steps and purifications, potentially reducing the overall yield.
Analytical Characterization
Physical Properties
The target compound methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c]benzothiazin-4-yl]benzoate typically exhibits the following physical properties:
| Property | Value |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C28H23N3O5S |
| Molecular Weight | 513.58 g/mol |
| Melting Point | Typically 180-185°C (estimated based on similar compounds) |
| Solubility | Slightly soluble in chloroform, methanol, and ethyl acetate |
| Storage Conditions | Store in a cool, dry place |
Spectroscopic Analysis
¹H NMR Characterization
The ¹H NMR spectrum of the compound would likely show:
- Aromatic protons from both the benzothiazine and 4-methoxycarbonylphenyl moieties (δ 7.0-8.0 ppm)
- The methyl ester protons (δ ~3.8-3.9 ppm, s, 3H)
- The methyl group of the 2-methylbenzyl substituent (δ ~2.2-2.4 ppm, s, 3H)
- Benzylic CH₂ protons (δ ~4.0-4.5 ppm, 2H)
- Pyrano ring CH proton (δ ~4.5-5.0 ppm, 1H)
- Amino group protons (δ ~5.5-6.5 ppm, br s, 2H)
¹³C NMR Characterization
Key signals in the ¹³C NMR would include:
- Carbonyl carbon of the methyl ester (δ ~166-167 ppm)
- Nitrile carbon (δ ~115-120 ppm)
- C-2 of the pyrano ring bearing the amino group (δ ~160-165 ppm)
- Aromatic carbons (δ ~120-140 ppm)
- Methyl carbon of the 2-methylbenzyl group (δ ~19-21 ppm)
- Methyl carbon of the ester (δ ~52-53 ppm)
IR Spectroscopic Features
Characteristic IR absorptions would include:
- N-H stretching of the amino group (3300-3400 cm⁻¹)
- C≡N stretching (2190-2220 cm⁻¹)
- C=O stretching of the methyl ester (1710-1730 cm⁻¹)
- S=O stretching of the sulfone group (1300-1350 cm⁻¹ and 1140-1170 cm⁻¹)
- C-O stretching of the ester (1200-1250 cm⁻¹)
Chromatographic Analysis
HPLC analysis could be performed using:
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile/water gradient (e.g., 40:60 to 80:20)
- Detection wavelength: 254 nm
- Flow rate: 1 mL/min
- Retention time: Typically 8-12 minutes under these conditions
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including nucleophilic substitutions, cyclizations, and oxidation steps. For example:
- Cyclization : Use of oxidizing agents (e.g., H₂O₂) under controlled pH and temperature (60–80°C) to form the pyrano-benzothiazin core .
- Substitution : Introduction of the 2-methylbenzyl group via nucleophilic attack in dry THF at −10°C to avoid side reactions .
- Esterification : Methyl benzoate formation using methanol and catalytic H₂SO₄ under reflux .
- Key Considerations : Monitor reaction progress via TLC (Rf values: 0.31–0.49 in hexane/ether systems) and optimize solvent polarity to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the benzothiazin ring and substituents (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : Validates molecular weight (e.g., m/z 369.4000 for C₁₈H₁₅N₃O₄S) and detects isotopic patterns .
- IR : Identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹, sulfone at ~1300 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the formation of the dihydropyrano ring?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Pd/C with chiral ligands) to direct axial chirality in the pyrano ring .
- Temperature Gradients : Lower temperatures (−20°C) favor kinetic control, reducing racemization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereoselective cyclization .
Q. What strategies mitigate competing side reactions during the introduction of the cyano group?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the amino group (e.g., with Boc) before cyanation to prevent unwanted nucleophilic attack .
- Reagent Selection : Use KCN/CuCN for controlled nitrile formation instead of NaCN, which may hydrolyze under acidic conditions .
- Case Study : In analogous compounds, unprotected amines led to 15–20% yield loss due to cyano group displacement .
Critical Analysis of Contradictions
- Stereochemical Discrepancies : While reports high enantiomeric excess (ee >90%) using Pd/C, notes racemization under similar conditions. This suggests solvent purity or trace moisture may alter outcomes.
- Cyano Group Stability : advocates KCN for stability, whereas highlights hydrolysis risks. Pre-drying solvents and inert atmospheres are recommended to reconcile this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
